Cas no 112257-22-4 (tert-Butyl 2-(piperazin-1-yl)acetate)
tert-Butyl 2-(piperazin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-(piperazin-1-yl)acetate
- 2-Methyl-2-propanyl 1-piperazinylacetate
- TERT-BUTYL 2-PIPERAZINOACETATE
- tert-Butyl piperazin-1-ylacetate
- tert-butyl 2-piperazineacetate
- Tert-butyl 2-piperazin-1-ylacetate
- Piperazine-1-acetic acid tert-butyl ester, AldrichCPR
- Tert-ButylPiperazin-1-yl-acetatedihydrochloride
- MB03965
- Tert-butyl2-(piperazin-1-yl)acetate
- SCHEMBL649131
- MFCD06659535
- C71407
- J-524413
- tert-butyl (piperazin-1-yl)acetate
- A2250
- tert-butyl piperazine-1-acetate
- CS-0154829
- EN300-305110
- SY262807
- 112257-22-4
- DB-060179
- PIPERAZINE-1-ACETIC ACID TERT-BUTYL ESTER
- tert?butyl 2?(piperazin?1?yl)acetate
- 12N-315S
- AKOS005069635
- JOJBGPBSHQZRDA-UHFFFAOYSA-N
- DTXSID90920708
- tert-Butyl 2-(1-Piperazinyl)acetate
-
- MDL: MFCD06659535
- Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
- InChI Key: JOJBGPBSHQZRDA-UHFFFAOYSA-N
- SMILES: O(C(CN1CCNCC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 200.152
- Monoisotopic Mass: 200.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 41.6Ų
tert-Butyl 2-(piperazin-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274964-5g |
tert-Butyl 2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 5g |
$401 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62250-250mg |
tert-Butyl2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 250mg |
¥59.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62250-1g |
tert-Butyl2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 1g |
¥231.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62250-100mg |
tert-Butyl2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 100mg |
¥33.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62250-5g |
tert-Butyl2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 5g |
¥625.0 | 2024-07-18 | |
| TRC | B490510-50mg |
tert-Butyl 2-(Piperazin-1-yl)acetate |
112257-22-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490510-100mg |
tert-Butyl 2-(Piperazin-1-yl)acetate |
112257-22-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B490510-500mg |
tert-Butyl 2-(Piperazin-1-yl)acetate |
112257-22-4 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Alichem | A139002092-5g |
tert-Butyl 2-(piperazin-1-yl)acetate |
112257-22-4 | 95% | 5g |
$463.32 | 2023-09-04 | |
| Fluorochem | 033936-250mg |
tert-Butyl piperazin-1-ylacetate |
112257-22-4 | 97% | 250mg |
£36.00 | 2022-03-01 |
tert-Butyl 2-(piperazin-1-yl)acetate Suppliers
tert-Butyl 2-(piperazin-1-yl)acetate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on tert-Butyl 2-(piperazin-1-yl)acetate
tert-Butyl 2-(piperazin-1-yl)acetate: A Comprehensive Overview
tert-Butyl 2-(piperazin-1-yl)acetate, also known by its CAS number 112257-22-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its unique structural properties and biological activity. The tert-butyl group attached to the molecule adds steric bulk, which can influence the compound's solubility, stability, and interaction with biological targets.
The structure of tert-butyl 2-(piperazin-1-yl)acetate consists of a piperazine ring connected to an acetate group via a methylene bridge. The acetate group is further substituted with a bulky tert-butyl group, which can modulate the compound's pharmacokinetic properties. This structural arrangement makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
Recent studies have highlighted the potential of piperazine derivatives, including tert-butyl 2-(piperazin-1-yl)acetate, in various areas of drug discovery. For instance, researchers have explored the use of this compound as a precursor for developing inhibitors of kinases, which are enzymes involved in cell signaling pathways. These inhibitors have shown promise in treating diseases such as cancer, where unregulated kinase activity can lead to tumor growth and metastasis.
In addition to its role in drug development, tert-butyl 2-(piperazin-1-yl)acetate has been utilized in the synthesis of advanced materials. Its ability to form stable amide bonds makes it valuable in creating polymeric materials with tailored properties for applications in biotechnology and nanotechnology. Recent advancements in polymer chemistry have demonstrated how such compounds can be used to create self-healing materials or stimuli-responsive systems.
The synthesis of tert-butyl 2-(piperazin-1-yl)acetate typically involves nucleophilic substitution reactions. Starting from piperazine, the compound is reacted with an appropriate alkylating agent under controlled conditions to introduce the acetate group. The use of a bulky substituent like the tert-butyl group requires careful optimization of reaction conditions to ensure high yields and purity.
The chemical properties of tert-butyl 2-(piperazin-1-yl)acetate make it suitable for various analytical techniques. For example, its solubility in organic solvents facilitates its use in chromatographic separations, while its stability under mild conditions allows for its incorporation into complex synthetic routes. Researchers have also explored its reactivity in click chemistry reactions, where it serves as a functionalized building block for constructing bioactive molecules.
In terms of biological activity, studies have shown that piperazine derivatives, including this compound, exhibit varying degrees of cytotoxicity against cancer cell lines. These findings suggest that further exploration into their mechanism of action could lead to the development of novel anti-cancer agents. Additionally, the compound's ability to modulate ion channels has been investigated, opening up possibilities for its use in treating neurological disorders.
The increasing interest in green chemistry has also influenced research on compounds like tert-butyl 2-(piperazin-1-yl)acetate. Scientists are exploring more sustainable methods for synthesizing this compound, such as using biocatalysts or reducing solvent usage during reactions. These efforts align with global initiatives to minimize environmental impact while maintaining high standards of chemical innovation.
In conclusion, tert-butyl 2-(piperazin-1-yl)acetate, CAS number 112257-22-4, is a versatile and intriguing compound with applications spanning drug discovery, materials science, and green chemistry. Its unique structure and reactivity continue to inspire researchers to explore new avenues for its utilization, contributing to advancements across multiple disciplines.
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